Chasmanine
CAS No.: 5066-78-4
VCID: VC21327644
Molecular Formula: C25H41NO6
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chasmanine is a diterpene alkaloid with the molecular formula C25H41NO6, isolated from various species of the genus Aconitum . It is known for its role as an antifeedant and as a plant metabolite, contributing to the plant's defense mechanisms against herbivores . Chasmanine is a complex organic compound classified as a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a secondary alcohol, a tertiary alcohol, a tertiary amino compound, and a diol . Synthesis of ChasmanineThe synthesis of chasmanine involves complex chemical processes. One notable method is the stereospecific total synthesis using an aziridine rearrangement technique, which allows for the selective formation of chasmanine from simpler precursors . This approach ensures that all substituents emerge in the correct positions simultaneously with the construction of the skeleton . Synthesis Steps
Extraction and PurificationChasmanine is typically extracted from Aconitum species using solvent extraction and chromatography techniques. Advanced methods like high-performance liquid chromatography (HPLC) are employed for analysis and purification to improve yield and purity. Extraction and Purification Methods
|
---|---|
CAS No. | 5066-78-4 |
Product Name | Chasmanine |
Molecular Formula | C25H41NO6 |
Molecular Weight | 451.6 g/mol |
IUPAC Name | (2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
Standard InChI | InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1 |
Standard InChIKey | DBODJJZRZFZBBD-VMZXMEFXSA-N |
Isomeric SMILES | CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)OC)COC |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
PubChem Compound | 156595222 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume